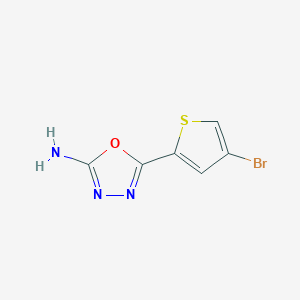
Carbamato de terc-butilo (5-(bromometil)pirazin-2-il)
Descripción general
Descripción
“tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate” is a chemical compound with the CAS Number: 369638-69-7. It has a molecular weight of 288.14 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate” involves the use of N-Bromosuccinimide and 2,2’-azobis (isobutyronitrile) in tetrachloromethane . The reaction mixture is stirred at 100°C for 4 hours . The yield of this reaction is reported to be 77% .Molecular Structure Analysis
The InChI Code of “tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate” is 1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-8-6-12-7(4-11)5-13-8/h5-6H,4H2,1-3H3,(H,13,14,15) .Physical And Chemical Properties Analysis
“tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate” is a solid at room temperature .Aplicaciones Científicas De Investigación
Síntesis de Inhibidores de Kinasa
Este compuesto sirve como un intermedio crucial en la síntesis de inhibidores de kinasa . Los inhibidores de kinasa son significativos en el tratamiento de varias enfermedades, incluyendo el cáncer y los trastornos inflamatorios. El grupo bromometil en el compuesto permite una mayor funcionalización, permitiendo la creación de moléculas complejas diseñadas para inhibir quinasas específicas.
Intermediarios Farmacéuticos
Debido a su grupo bromometil reactivo, Carbamato de terc-butilo (5-(bromometil)pirazin-2-il) es ampliamente utilizado como intermedio en la síntesis farmacéutica . Se puede transformar en una variedad de moléculas bioactivas, contribuyendo al desarrollo de nuevos medicamentos.
Investigación de Síntesis Orgánica
El compuesto es un reactivo valioso en la síntesis orgánica, particularmente en la construcción de compuestos heterocíclicos . Su estructura contiene tanto un halógeno reactivo como un grupo carbamato estable, que son ventajosos para rutas sintéticas de varios pasos.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[5-(bromomethyl)pyrazin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-8-6-12-7(4-11)5-13-8/h5-6H,4H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWNVMNGKNLYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(N=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662833 | |
| Record name | tert-Butyl [5-(bromomethyl)pyrazin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
369638-69-7 | |
| Record name | tert-Butyl [5-(bromomethyl)pyrazin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

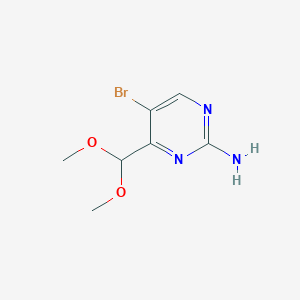
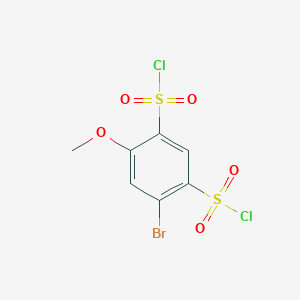
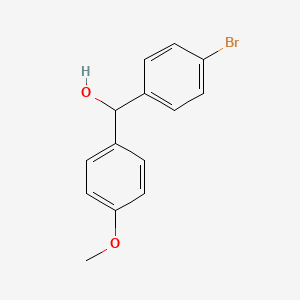

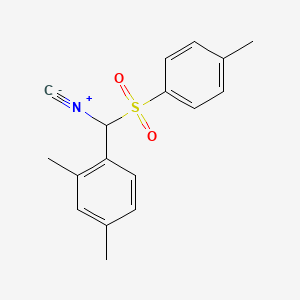
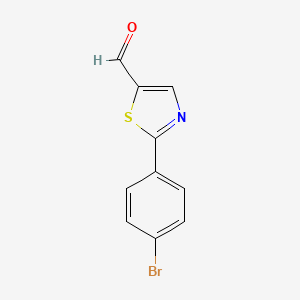
![3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1520775.png)



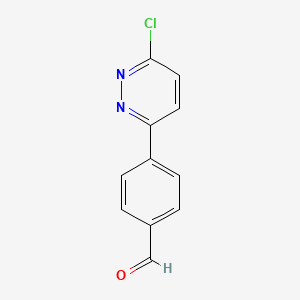
![N-[(4-bromophenyl)(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B1520780.png)

